molecular formula C9H5BrF3NO B1273229 2-Bromo-5-(trifluoromethoxy)phenylacetonitrile CAS No. 886763-17-3

2-Bromo-5-(trifluoromethoxy)phenylacetonitrile

Cat. No. B1273229
CAS RN: 886763-17-3
M. Wt: 280.04 g/mol
InChI Key: AMSZMPJUHOLLSY-UHFFFAOYSA-N
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Description

The compound 2-Bromo-5-(trifluoromethoxy)phenylacetonitrile is a brominated and trifluoromethoxy-substituted phenylacetonitrile. While the provided papers do not directly discuss this compound, they offer insights into the behavior and synthesis of structurally related compounds. For instance, the reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile has been studied, revealing unusual reactivity and the formation of a trimeric impurity . Additionally, the synthesis of α-(trifluoromethyl)phenylacetonitrile has been achieved by reducing the cyanohydrin of α,α,α-trifluoroacetophenone .

Synthesis Analysis

The synthesis of related trifluoromethyl compounds involves various strategies. For example, α-(trifluoromethyl)phenylacetonitrile was synthesized from the cyanohydrin of α,α,α-trifluoroacetophenone, indicating that similar methods could potentially be applied to synthesize the compound . Furthermore, the use of trifluoromethanesulfonic acid as a catalyst in Friedel-Crafts alkylations suggests a possible synthetic route for introducing the trifluoromethoxy group .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods. For instance, 5-Bromo-2-(trifluoromethyl)pyridine was studied using FT-IR and NMR spectroscopies, and its geometric structure was optimized using density functional theory (DFT) . These techniques could be applied to determine the molecular structure of 2-Bromo-5-(trifluoromethoxy)phenylacetonitrile.

Chemical Reactions Analysis

The reactivity of structurally similar compounds provides insights into potential reactions. The unexpected reactivity of 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile leading to a trimeric compound suggests that halogenated trifluoromethyl compounds can undergo unique reactions . Additionally, the base-mediated synthesis of 2-trifluoromethylated furans indicates that the trifluoromethyl group can participate in cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various studies. The spectroscopic characterization of 5-Bromo-2-(trifluoromethyl)pyridine, including its NLO properties and interaction energies, provides a basis for understanding the properties of 2-Bromo-5-(trifluoromethoxy)phenylacetonitrile . Moreover, the synthesis and structure of tris(5-bromo-2-methoxyphenyl)bismuth dicarboxylates offer insights into the coordination chemistry of bromo- and methoxy-substituted aromatic compounds .

Scientific Research Applications

Synthesis of Organofluorine Compounds

The research demonstrates the production of various organofluorine compounds using 2-Bromo-5-(trifluoromethoxy)phenylacetonitrile as an intermediate. For instance, the treatment of certain bromo(trifluoromethoxy)benzenes with lithium diisopropylamide (LDA) results in the generation of different phenyllithium derivatives, which can be further processed to produce a variety of organofluorine compounds (Schlosser & Castagnetti, 2001). Moreover, these organofluorine compounds can serve as versatile intermediates to access new compounds by trapping the (trifluoromethoxy)phenyllithiums with various electrophiles, indicating a broad range of chemical applications (Schlosser & Castagnetti, 2001).

Biochemical and Biomedical Applications

Larvicidal Activity

A study focused on the synthesis of 2-(5-bromo-2-(trifluoromethoxy)phenyl)-5-aryl-1,3,4-oxadiazole compounds and examined their larvicidal activity against Culex quinquefasciatus mosquitoes. The findings indicated that the presence of specific groups in the phenyl ring of oxadiazole derivatives plays a significant role in their larvicidal activity, showcasing a potential application in pest control (Santhanalakshmi et al., 2022).

Fluorescence Emission in Nanoparticles

In a study exploring the creation of nanoparticles, it was discovered that bromo(trifluoromethoxy)phenyl-based complexes, when used with certain palladium complexes and bromo-dioctyl-fluoren-yl-tetramethyl-dioxaborolane, resulted in heterodisubstituted polyfluorenes. These polymers, when used to create nanoparticles, exhibited bright fluorescence emission with high quantum yields, which could be tuned for longer wavelengths. This suggests potential applications in materials science and photonics (Fischer, Baier, & Mecking, 2013).

Analytical and Environmental Applications

Characterization of Metabolites

A study employed various chemical derivatization and degradation techniques combined with mass spectrometry to characterize a bacterial metabolite of 2-bromooctylphenoxy acetic acid, which was proposed to contain nitrogen. This study indicates the role of bromo(trifluoromethoxy)phenyl-based compounds in environmental chemistry and analytical methodologies for characterizing complex organic molecules (Fujita, Campbell, Mong, & Reinhard, 2001).

Safety And Hazards

The compound is labeled with the GHS06 pictogram, indicating that it is hazardous . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P271, P261, and P280 .

properties

IUPAC Name

2-[2-bromo-5-(trifluoromethoxy)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF3NO/c10-8-2-1-7(15-9(11,12)13)5-6(8)3-4-14/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSZMPJUHOLLSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382572
Record name [2-Bromo-5-(trifluoromethoxy)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(trifluoromethoxy)phenylacetonitrile

CAS RN

886763-17-3
Record name 2-Bromo-5-(trifluoromethoxy)benzeneacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886763-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Bromo-5-(trifluoromethoxy)phenyl]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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